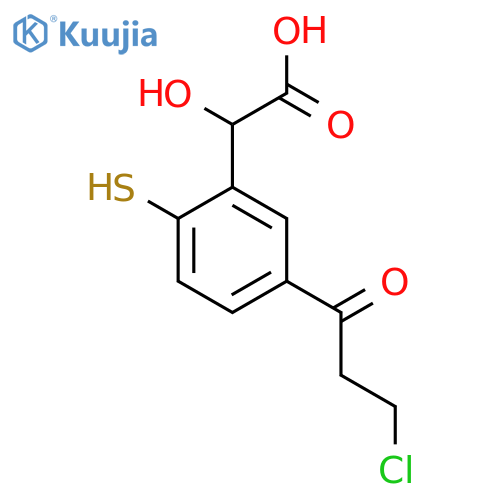Cas no 1805742-35-1 (5-(3-Chloropropanoyl)-2-mercaptomandelic acid)

1805742-35-1 structure
商品名:5-(3-Chloropropanoyl)-2-mercaptomandelic acid
CAS番号:1805742-35-1
MF:C11H11ClO4S
メガワット:274.720641374588
CID:4940371
5-(3-Chloropropanoyl)-2-mercaptomandelic acid 化学的及び物理的性質
名前と識別子
-
- 5-(3-Chloropropanoyl)-2-mercaptomandelic acid
-
- インチ: 1S/C11H11ClO4S/c12-4-3-8(13)6-1-2-9(17)7(5-6)10(14)11(15)16/h1-2,5,10,14,17H,3-4H2,(H,15,16)
- InChIKey: RLUOAGIFLSCANW-UHFFFAOYSA-N
- ほほえんだ: ClCCC(C1=CC=C(C(C(C(=O)O)O)=C1)S)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 297
- トポロジー分子極性表面積: 75.6
- 疎水性パラメータ計算基準値(XlogP): 1.2
5-(3-Chloropropanoyl)-2-mercaptomandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015026576-250mg |
5-(3-Chloropropanoyl)-2-mercaptomandelic acid |
1805742-35-1 | 97% | 250mg |
470.40 USD | 2021-06-18 | |
| Alichem | A015026576-500mg |
5-(3-Chloropropanoyl)-2-mercaptomandelic acid |
1805742-35-1 | 97% | 500mg |
806.85 USD | 2021-06-18 | |
| Alichem | A015026576-1g |
5-(3-Chloropropanoyl)-2-mercaptomandelic acid |
1805742-35-1 | 97% | 1g |
1,504.90 USD | 2021-06-18 |
5-(3-Chloropropanoyl)-2-mercaptomandelic acid 関連文献
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
1805742-35-1 (5-(3-Chloropropanoyl)-2-mercaptomandelic acid) 関連製品
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
